3-Bromo-2,4,7-trichloroquinoline
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Overview
Description
3-Bromo-2,4,7-trichloroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 3-Bromo-2,4,7-trichloroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of quinoline derivatives under controlled conditions. For instance, the reaction of 2,4,7-trichloroquinoline with bromine in the presence of a catalyst can yield this compound. Industrial production methods may involve large-scale bromination and chlorination processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Bromo-2,4,7-trichloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form partially or fully hydrogenated derivatives.
Cross-Coupling Reactions: The presence of halogen atoms makes it suitable for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules
Common reagents used in these reactions include palladium catalysts, sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-2,4,7-trichloroquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antibacterial, antiviral, and anticancer activities.
Biological Studies: The compound is used in studies to understand the interaction of quinoline derivatives with biological targets, such as enzymes and receptors.
Material Science: It is used in the development of advanced materials, including liquid crystals and organic semiconductors
Mechanism of Action
The mechanism of action of 3-Bromo-2,4,7-trichloroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
3-Bromo-2,4,7-trichloroquinoline can be compared with other halogenated quinoline derivatives, such as:
- 3-Bromo-4,5,7-trichloroquinoline
- 3,5,6,7,8-pentachloroquinoline
- 6,7-difluoro-3-nitro-4-hydroxy-2-quinolone
These compounds share similar structural features but differ in the number and position of halogen atoms, which can influence their reactivity and applications. This compound is unique due to its specific halogenation pattern, which provides distinct chemical and biological properties .
Properties
Molecular Formula |
C9H3BrCl3N |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-bromo-2,4,7-trichloroquinoline |
InChI |
InChI=1S/C9H3BrCl3N/c10-7-8(12)5-2-1-4(11)3-6(5)14-9(7)13/h1-3H |
InChI Key |
GHIKGUSNXJGMMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(C(=C2Cl)Br)Cl |
Origin of Product |
United States |
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